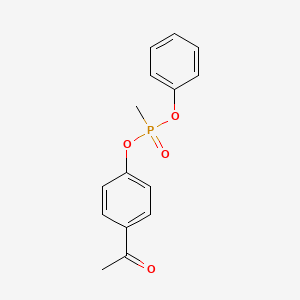
4-Acetylphenyl phenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and an acetyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl phenyl methylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Acetylphenyl phenyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl phenyl methylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl methyl phenylphosphonate
- Phenyl methylphosphonate
- 4-Methylphenyl phenyl methylphosphonate
Uniqueness
4-Acetylphenyl phenyl methylphosphonate is unique due to the presence of both an acetyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The acetyl group enhances its solubility and reactivity in organic solvents, while the phosphonate group provides stability and the ability to form strong interactions with biological targets .
Biological Activity
4-Acetylphenyl phenyl methylphosphonate is a phosphonate compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by an acetyl group and a phosphonate moiety, which enhances its solubility and reactivity. Its molecular formula is C12H13O3P, and it is synthesized from methylphosphonic dichloride and phenol.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking phosphate groups. This interaction can disrupt phosphate-dependent biological pathways, leading to various physiological effects. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Enzyme Inhibition : It shows potential as an enzyme inhibitor, particularly against phosphotriesterase (PTE), which hydrolyzes organophosphate compounds. The inhibition mechanism involves competitive binding to the enzyme's active site .
- Antibacterial and Antiviral Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antiviral activities, making it a candidate for further medicinal research.
Case Studies
- Enzyme Kinetics : Research has demonstrated that variations in the enzyme's active site can significantly alter the stereoselectivity of substrate hydrolysis. For instance, site-directed mutagenesis of PTE showed enhanced enantioselectivity for certain enantiomers of phosphonate substrates when treated with this compound .
- Therapeutic Applications : In vitro studies have indicated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as a therapeutic agent. Further exploration into its mechanism could lead to the development of new antibacterial drugs.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound | Enzyme Inhibition | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Yes | Yes | Potential |
| 4-Acetylphenyl methyl phenylphosphonate | Moderate | Limited | No |
| Phenyl methylphosphonate | No | Moderate | Limited |
Properties
CAS No. |
918660-71-6 |
|---|---|
Molecular Formula |
C15H15O4P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-[4-[methyl(phenoxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
CSDFLWVBFZFHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















